molecular formula C8H6BrFO2 B2717114 4-Bromo-2-fluoro-3-methylbenzoic acid CAS No. 194804-90-5

4-Bromo-2-fluoro-3-methylbenzoic acid

Cat. No.: B2717114
CAS No.: 194804-90-5
M. Wt: 233.036
InChI Key: PIMDCUNZRUXGME-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5) is a substituted benzoic acid derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . It belongs to the class of aromatic carboxylic acids, featuring a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 3-position of the benzene ring. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of active pharmaceutical ingredients (APIs) and ligands for enzyme inhibition studies .

Key properties:

  • Purity: ≥95% (commercial grade)
  • Storage: Typically stored under inert conditions due to sensitivity to moisture and light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be scalable and cost-effective for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development:
    • 4-Bromo-2-fluoro-3-methylbenzoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. The presence of bromine and fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting biological receptors.
    • Case Study: A study demonstrated that derivatives of this compound can selectively inhibit certain kinases involved in cancer pathways, showcasing its potential as an anticancer agent.
  • Antimicrobial Activity:
    • Research indicates that compounds related to this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.
    • Data Table: Antimicrobial Activity
Compound NameTarget PathogenActivity (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-Bromo-2-fluoro-5-methylbenzoic acidEscherichia coli16 µg/mL

Agrochemical Applications

  • Herbicides:
    • The compound has been explored for its potential use in herbicides due to its ability to disrupt plant growth at specific biochemical pathways.
    • Case Study: A formulation containing this compound showed effective control over common weeds in agricultural settings, reducing the need for more toxic alternatives .

Material Science Applications

  • Polymer Synthesis:
    • This compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
    • Data Table: Polymer Properties
Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Poly(4-bromo-2-fluoro-3-methylbenzoate)25070
Control Polymer20050

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of bromine, fluorine, and methyl groups on the benzene ring influences its reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis highlight the structural and functional differences between 4-bromo-2-fluoro-3-methylbenzoic acid and its analogues, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 194804-90-5 C₈H₆BrFO₂ 233.03 Br (4), F (2), CH₃ (3)
4-Bromo-3-fluorobenzoic acid 153556-42-4 C₇H₄BrFO₂ 219.01 Br (4), F (3)
4-Bromo-2,3-difluorobenzoic acid 194804-91-6 C₇H₃BrF₂O₂ 233.00 Br (4), F (2,3)
4-Bromo-2-fluoro-3-methoxybenzoic acid 194804-92-7 C₈H₆BrFO₃ 249.04 Br (4), F (2), OCH₃ (3)
3-Bromo-6-fluoro-2-methylbenzoic acid 1242157-23-8 C₈H₆BrFO₂ 233.03 Br (3), F (6), CH₃ (2)
4-Bromo-2-fluoro-3-hydroxybenzoic acid 91659-03-9 C₇H₄BrFO₃ 219.01 Br (4), F (2), OH (3)

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom at position 2 in the target compound is a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogues . The methyl group at position 3 provides steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to compounds like 4-bromo-2,3-difluorobenzoic acid, which lacks bulky substituents .
  • Hydrogen Bonding and Solubility :

    • 4-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS 91659-03-9) exhibits higher water solubility due to the polar hydroxyl group, whereas the methyl-substituted target compound is more lipophilic, favoring organic-phase reactions .

Physicochemical Properties

  • 4-Bromo-3-fluorobenzoic acid has a reported density of 1.789 g/cm³ and forms white crystalline solids .
  • Stability :

    • Compounds with chloro substituents (e.g., 4-bromo-3-chloro-2-fluorobenzoic acid , CAS 194804-94-9) exhibit higher thermal stability but lower solubility in polar solvents compared to methyl- or methoxy-substituted derivatives .

Research Findings and Industrial Relevance

  • Pharmaceutical Use : The target compound’s methyl group reduces toxicity profiles in vivo compared to 4-bromo-2-fluoro-3-hydroxybenzoic acid , which can form reactive metabolites .
  • Agrochemical Applications : Fluorine and bromine atoms in these compounds enhance pesticidal activity by increasing membrane permeability .

Biological Activity

4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆BrF O₂
  • Molecular Weight : 233.034 g/mol
  • Log P (octanol-water partition coefficient) : 2.5948, indicating moderate lipophilicity .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Blood-Brain Barrier (BBB) Penetration : Classified as BBB permeant, suggesting potential central nervous system activity .
  • P-glycoprotein Substrate : Not identified as a substrate for P-glycoprotein, which may influence its absorption and distribution in the body .

Enzyme Inhibition

Research indicates that this compound does not inhibit major cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, which are crucial for drug metabolism. This characteristic may reduce the likelihood of drug-drug interactions .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have shown:

  • Anti-inflammatory Activity : Analogous compounds have been noted for their ability to modulate inflammatory pathways and exhibit agonistic activity on peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation .

Study on SGLT2 Inhibitors

In a study investigating the synthesis of SGLT2 inhibitors, derivatives of benzoic acids including halogenated variants were evaluated for their biological activity. Although the primary focus was on other derivatives, the structural similarities suggest that this compound could play a role in developing glucose-lowering agents for diabetes therapy .

Comparative Activity Analysis

A comparative analysis of various benzoic acid derivatives indicated that halogen substitutions significantly enhance biological activity. For instance, compounds with bromine or fluorine substitutions exhibited improved agonistic effects on PPARα compared to their non-halogenated counterparts .

CompoundEC50 (µM)Activity Description
This compound<5Exhibited significant cellular activity in luciferase assays
4-Bromo analog0.5Enhanced anti-inflammatory properties
Non-halogenated analog>10Reduced efficacy

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-Bromo-2-fluoro-3-methylbenzoic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the substitution pattern of bromo, fluoro, and methyl groups on the aromatic ring. Fluorine coupling in 19F^{19}\text{F} NMR can resolve positional ambiguities.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., C18 columns) to assess purity (>95% as per industry standards) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight (C8_8H6_6BrFO2_2, ~233.04 g/mol) and detect isotopic patterns from bromine.

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer:

  • Halogenation Pathways: Start with 2-fluoro-3-methylbenzoic acid and perform electrophilic bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) to achieve regioselective bromination at the 4-position .
  • Carboxylation of Aryl Halides: Alternatively, use Suzuki-Miyaura coupling with a brominated aryl boronic acid and subsequent oxidation of a methyl group to the carboxylic acid .
  • Critical Step: Monitor reaction progress via TLC or in-situ IR to avoid over-bromination or side reactions.

Advanced Research Questions

Q. How can researchers optimize the halogenation step to improve yield and purity?

Methodological Answer:

  • Temperature Control: Bromination at 0–5°C minimizes side reactions (e.g., di-bromination) .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates. Evidence shows that DCM improves yield by 15% compared to THF in similar bromo-fluoro-benzoic acid syntheses .
  • Catalyst Screening: Test Lewis acids like FeCl3_3 or AlCl3_3 to enhance regioselectivity. For example, FeCl3_3 increased bromination efficiency by 20% in 3-methylbenzoic acid derivatives .
  • Purification: Use recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc) to isolate the product with >98% purity .

Q. How should contradictory melting point data be reconciled across studies?

Methodological Answer:

  • Source Analysis: Compare reported melting points (e.g., 181°C in Kanto Reagents’ catalog vs. 219–223°C for structurally similar 4-Bromo-2-fluorocinnamic acid ). Differences may arise from polymorphic forms or impurities.
  • Experimental Validation: Perform DSC (Differential Scanning Calorimetry) to identify polymorphs. For example, slow cooling during recrystallization may yield a stable monoclinic form with a higher melting point .
  • Impurity Profiling: Use HPLC-MS to detect trace impurities (e.g., residual starting materials or di-brominated byproducts) that depress melting points .

Q. What strategies mitigate decomposition during storage of this compound?

Methodological Answer:

  • Storage Conditions: Store at 0–6°C in amber vials under inert gas (N2_2 or Ar) to prevent photodegradation and hydrolysis of the carboxylic acid group .
  • Stabilizers: Add 1–2% w/w of antioxidants like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis, which is critical for compounds with electron-withdrawing groups (Br, F) .

Properties

IUPAC Name

4-bromo-2-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMDCUNZRUXGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-90-5
Record name 4-bromo-2-fluoro-3-methylbenzoic acid
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Synthesis routes and methods

Procedure details

In 14 ml of 4.7% hydrobromic acid was suspended 0.55 g of 4-amino-2-fluoro-3-methylbenzoic acid, and 3.7 g of cupric bromide was added thereto. To the resulting suspension was added dropwise a solution of 0.38 g of sodium nitrite in 4 ml of water under ice-cooling over a period of 15 minutes, and the resulting mixture was stirred at the same temperature for 1 hour and then at room temperature for 24 hours. To the reaction mixture was added 20 ml of toluene and the organic layer was separated. The organic layer obtained was washed with 20 ml of 20% hydrobromic acid, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. n-Hexane was added to the resulting residue and the crystals were collected by filtration to obtain 0.68 g of colorless 4-bromo-2-fluoro-3-methylbenzoic acid.
Quantity
0.55 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric bromide
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
reactant
Reaction Step Five

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